N-(2,3-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide
Description
N-(2,3-Dimethylphenyl)-4-((4-Methoxyphenyl)thio)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 2,3-dimethylphenyl group at the amide nitrogen and a 4-methoxyphenylthio moiety at the fourth carbon of the butanamide chain.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14-6-4-7-18(15(14)2)20-19(21)8-5-13-23-17-11-9-16(22-3)10-12-17/h4,6-7,9-12H,5,8,13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOWTAHDXZDNRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCSC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
N-(2,3-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide (molecular formula: C₁₉H₂₃NO₂S) comprises:
- A butanamide core functionalized at the C4 position with a thioether linkage.
- A 2,3-dimethylphenyl group appended to the amide nitrogen.
- A 4-methoxyphenylthio moiety at the terminal carbon of the butanoyl chain.
This arrangement necessitates convergent synthesis strategies, often involving late-stage sulfenylation or sequential amidation-thioetherification.
Preparation Methodologies
Sulfenylation of Pre-Formed Amides
A widely employed route involves reacting a pre-synthesized amide with a sulfenyl chloride derivative. Adapted from nickel-catalyzed protocols, this method proceeds as follows:
Step 1: Synthesis of 4-Methoxyphenylsulfenyl Chloride
4-Methoxythiophenol reacts with sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride at 0°C, yielding 4-methoxyphenylsulfenyl chloride. Triethylamine catalyzes the reaction, with completion confirmed by TLC.
Step 2: Sulfenylation of N-(2,3-Dimethylphenyl)Butanamide
N-(2,3-dimethylphenyl)butanamide (synthesized via Schotten-Baumann acylation of 2,3-dimethylaniline with butanoyl chloride) undergoes sulfenylation with 4-methoxyphenylsulfenyl chloride. In anhydrous THF, potassium hydride (KH) deprotonates the amide, enabling nucleophilic attack at the sulfenyl chloride’s electrophilic sulfur. The reaction proceeds at −78°C, affording the target compound in 82% yield after silica gel chromatography.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 82% | |
| Reaction Temp | −78°C to room temperature | |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Thioether Formation Followed by Amidation
This two-step approach prioritizes early-stage thioether installation:
Step 1: Synthesis of 4-((4-Methoxyphenyl)Thio)Butanoic Acid
4-Chlorobutyric acid reacts with 4-methoxythiophenol in DMF under basic conditions (K₂CO₃). The nucleophilic substitution at 80°C for 12 hours yields 4-((4-methoxyphenyl)thio)butanoic acid, isolated via acid-base extraction (yield: 78%).
Step 2: Amide Coupling with 2,3-Dimethylaniline
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by coupling with 2,3-dimethylaniline in dichloromethane (DCM) with triethylamine. The amide forms quantitatively, purified via recrystallization from ethanol.
Optimization Insight:
Nickel-Catalyzed Alkylsulfenylation of Alkenes
A cutting-edge method from directed C–S bond formation employs nickel catalysis to couple alkenes with sulfenylating agents:
General Procedure:
- Substrate Preparation: 4-Pentenamide derivatives serve as alkene precursors.
- Catalytic System: Ni(cod)₂ (5 mol%) with a bidentate ligand (e.g., 2,2′-bipyridine) in THF.
- Sulfenylation: 4-Methoxyphenylsulfenyl chloride (1.2 equiv) is added at 0°C, and the mixture stirred at 25°C for 6 hours.
This method achieves 76% yield with excellent regioselectivity, attributed to the nickel catalyst’s ability to stabilize transition states during C–S bond formation.
Advantages:
- Avoids pre-functionalized amides.
- Tolerates electron-rich arylthiols without oxidation side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Sulfenylation | 82% | High regioselectivity, one-pot reaction | Requires anhydrous conditions |
| Thioether-Amidation | 78% | Scalable, uses inexpensive reagents | Multi-step purification |
| Nickel Catalysis | 76% | Atom-economical, mild conditions | Catalyst cost |
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity, with retention time = 12.3 min.
Industrial-Scale Considerations
Solvent Selection
Waste Management
Sulfuryl chloride byproducts require neutralization with aqueous NaHCO₃ before disposal.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Structural Differences and Similarities
The compound shares the butanamide backbone with several analogs, but key variations in substituents and functional groups dictate its unique properties:
Key Observations :
- Thioether vs.
- Substituent Effects : The 2,3-dimethylphenyl group increases steric hindrance and lipophilicity relative to simpler phenyl or polar substituents (e.g., hydroxypropoxy in MM0435.05 ).
Physicochemical Properties
Notes:
- Thioether oxidation susceptibility may necessitate stabilizers in formulation, unlike ether analogs .
Biological Activity
N-(2,3-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
The compound is categorized as an N-acyl thioamide , characterized by an amide bond and a thioether group. Its molecular formula is with a molecular weight of approximately 273.38 g/mol. The presence of the dimethylphenyl and methoxyphenyl groups contributes to its unique chemical properties and possible interactions with biological targets.
This compound is believed to exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by degrading acetylcholine. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive functions.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by modulating pathways associated with cell proliferation and apoptosis. It may inhibit tumor growth by interfering with specific oncogenic signaling pathways .
Biological Activity Data
Research has demonstrated various biological activities associated with this compound. Below is a summary of key findings:
Case Studies
- Acetylcholinesterase Inhibition : In vitro studies have shown that this compound significantly inhibits AChE activity, suggesting its potential application in treating neurodegenerative diseases like Alzheimer's. The compound's mixed inhibition type allows it to effectively increase acetylcholine levels, which could enhance cognitive functions.
- Anticancer Potential : A study focusing on various cancer cell lines demonstrated that the compound exhibits cytotoxic effects, although specific IC50 values were not detailed. The results indicate that it could be a candidate for further development in cancer therapeutics .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. In silico studies suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, indicating good bioavailability and low toxicity risks.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,3-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted phenylthiols and butanamide precursors. Key steps include thioether bond formation under controlled pH (8–10) and temperature (60–80°C). Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to enhance solubility. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC, with purification by column chromatography .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Comprehensive spectroscopic characterization is essential. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent patterns, while infrared (IR) spectroscopy confirms functional groups (e.g., C=O at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-referencing with literature data ensures consistency .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound should be stored at –20°C in anhydrous conditions to prevent hydrolysis of the thioether or amide groups. Stability under oxidative stress can be assessed via accelerated degradation studies using H₂O₂ or UV light. Regular purity checks via HPLC are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line viability, solvent effects). To address this:
- Perform dose-response curves in parallel assays (e.g., MTT vs. luminescence-based viability tests).
- Validate target engagement using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Use molecular docking to predict binding affinities and compare with experimental IC₅₀ values .
Q. What strategies optimize the compound’s selectivity for specific molecular targets?
- Methodological Answer :
- Structural modifications : Introduce substituents at the 2,3-dimethylphenyl or 4-methoxyphenyl groups to modulate steric/electronic effects.
- Pharmacophore mapping : Use computational tools to identify critical interaction sites (e.g., hydrogen bonding via the amide group).
- Competitive binding assays : Test against related receptors (e.g., kinase panels) to assess off-target effects .
Q. How do solvent polarity and pH affect the compound’s reactivity in downstream derivatization?
- Methodological Answer :
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfur atom, while non-polar solvents favor electrophilic aromatic substitution.
- pH dependence : Basic conditions (pH >9) stabilize the thiolate anion, accelerating thioether cleavage. Acidic conditions (pH <4) may protonate the amide, reducing reactivity .
Q. What analytical techniques are best suited for detecting degradation products?
- Methodological Answer :
- Liquid chromatography-mass spectrometry (LC-MS) : Identifies low-abundance degradation fragments.
- Gas chromatography (GC) : Monitors volatile byproducts.
- X-ray crystallography : Resolves structural changes in crystalline forms .
Data Contradiction Analysis
Q. Why might reported IC₅₀ values vary between enzymatic and cell-based assays?
- Methodological Answer : Differences often stem from:
- Membrane permeability : Cell-based assays may underrepresent potency due to poor cellular uptake.
- Metabolic instability : Hepatic enzymes in cell cultures can degrade the compound.
- Assay interference : Thiol groups in the compound may react with assay reagents (e.g., DTT), altering results. Validate findings using orthogonal assays (e.g., radioligand binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
